Lipophilicity (LogP) as a Predictor of Membrane Permeability and Metabolic Clearance
2-Amino-1-(3,5-dichlorophenyl)ethanol (78982-78-2) exhibits a calculated XLogP3 value of 1.4, indicating moderate lipophilicity [1]. This contrasts with the unsubstituted 2-amino-1-phenylethanol, which has a significantly lower LogP (estimated -0.5 to 0.5), making the dichloro analog more suitable for crossing biological membranes. Furthermore, related β-agonists with 3,5-dichloro-4-amino substitution on the phenyl ring demonstrate lower metabolic clearance and higher systemic availability compared to their phenolic counterparts, a property attributed to the halogen substitution [2].
| Evidence Dimension | Lipophilicity (LogP) and Metabolic Stability |
|---|---|
| Target Compound Data | XLogP3 = 1.4 [1] |
| Comparator Or Baseline | Unsubstituted 2-amino-1-phenylethanol (estimated LogP -0.5 to 0.5); Phenolic β-agonists (higher metabolic clearance) [2] |
| Quantified Difference | Target compound has a LogP approximately 1-2 units higher than the unsubstituted analog, correlating with increased membrane permeability. The 3,5-dichloro-4-amino motif in related compounds confers lower metabolic clearance compared to phenolic analogs [2]. |
| Conditions | Calculated (XLogP3) for target compound; Comparative pharmacokinetic studies in animal models for the structural motif [2]. |
Why This Matters
The distinct LogP value differentiates 78982-78-2 as a more lipophilic building block, which can be critical for projects targeting intracellular or CNS-penetrant molecules, guiding procurement over less lipophilic alternatives.
- [1] Kuujia. Cas no 78982-78-2 (2-amino-1-(3,5-dichlorophenyl)ethan-1-ol). Computed Properties. https://www.kuujia.com/cas-78982-78-2.html View Source
- [2] Vetpharm UZH. Wirkstoff: Clenbuterol. https://www.vetpharm.uzh.ch/wir/00007993/2595_05.htm View Source
